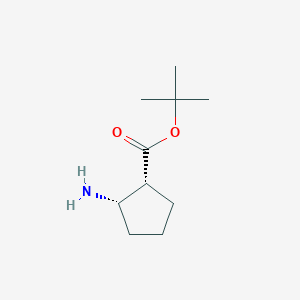

![molecular formula C8H8F2O2 B2530605 [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol CAS No. 2350481-93-3](/img/structure/B2530605.png)

[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Intramolecular Hydrogen Bonding Analysis

The study of (1-fluorocyclopropyl)methanol through microwave spectroscopy and quantum chemical calculations reveals that unlike other cyclopropylmethanol derivatives, this compound does not prefer a conformation stabilized by an internal hydrogen bond with the pseudo-π electrons along the edges of the ring. Instead, it forms an internal hydrogen bond between the fluorine atom and the hydroxyl group's hydrogen atom. This unique conformation is significantly more stable than other possible forms of the molecule, with a stability difference of at least 4 kJ/mol. The conformational preference is largely attributed to the electrostatic interaction between the O–H and C–F bond dipoles, as supported by both spectroscopic data and computational analysis at the MP2/6-311++G** and B3LYP/6-311++G** levels of theory .

Synthesis Analysis

The synthesis of functionalized furans, which are structurally related to the compound of interest, can be achieved through the cyclization of 1,3-bis-silyl enol ethers with 1-chloro-2,2-dimethoxyethane. This process is both regio- and diastereoselective, leading to the formation of 2-alkylidene-4-methoxytetrahydrofurans. Subsequent treatment with TFA (trifluoroacetic acid) mediates the elimination of methanol, yielding functionalized furans. Additionally, the synthesis pathway allows for the transformation of hexahydro-2,3-benzofurans into tetrahydro-2,3-benzofurans, demonstrating the versatility and efficiency of this synthetic approach .

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds is of particular interest due to the unique strain and reactivity associated with the cyclopropane ring. The intramolecular hydrogen bonding observed in (1-fluorocyclopropyl)methanol, as well as the regioselective synthesis of furan derivatives, underscores the importance of understanding the electronic and steric factors that influence the conformation and reactivity of these molecules. The molecular structure analysis would benefit from further studies that explore the conformational space and reactivity patterns of cyclopropyl derivatives, especially those with additional functional groups like difluoro and furanyl substituents .

Chemical Reactions Analysis

Cyclopropanol, a compound structurally similar to the title compound, has been shown to inactivate methanol oxidase through an irreversible covalent modification of the flavin cofactor. The reaction involves the cleavage of the cyclopropyl ring and the formation of a covalent bond between a methylene carbon of cyclopropanol and the N5 of flavin. This reaction is indicative of the high reactivity of cyclopropyl-containing alcohols and their potential to undergo ring-opening reactions. The study also suggests a radical mechanism for alcohol oxidation, which could be relevant for understanding the reactivity of [(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of [(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol, the studies on related compounds provide insights into the potential properties. The intramolecular hydrogen bonding and the influence of substituents on the cyclopropane ring suggest that the title compound may exhibit unique solubility, boiling point, and stability characteristics. The reactivity towards enzymes like methanol oxidase indicates that the compound may also have biological relevance, potentially as an inhibitor or a substrate for enzymatic reactions. Further experimental studies would be required to accurately characterize the physical and chemical properties of this specific compound .

Wissenschaftliche Forschungsanwendungen

Methane Utilization and Methanol Production

Methane, an abundant gas, can be converted to methanol through biological processes involving methanotrophs—bacteria capable of using methane as their sole carbon source. Methanotrophs can produce methanol, which then serves as a precursor or an intermediate in synthesizing valuable compounds, including those similar to “[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol” (Strong, Xie, & Clarke, 2015).

Fuel Cell Technology

Methanol is a key feedstock in direct methanol fuel cells (DMFCs), which convert chemical energy into electrical energy efficiently. The research on methanol crossover in DMFCs addresses the barriers to using methanol in fuel cells and could indirectly relate to optimizing the use of related compounds in energy applications (Heinzel & Barragán, 1999).

Hydrogen Production

The thermochemical conversion of methanol to hydrogen is a promising approach for hydrogen production, with implications for energy storage and fuel cell applications. The optimization of catalysts and reactor technologies for methanol reforming could be beneficial for the efficient use of similar compounds (García et al., 2021).

Chemical Synthesis and Catalysis

Methanol serves as a building block in chemical synthesis, including the production of formaldehyde, acetic acid, and various polymers. The development of catalysts for methanol synthesis and understanding the mechanisms and kinetics involved could provide insights into the utilization of similar compounds in catalytic processes (Cybulski, 1994).

Eigenschaften

IUPAC Name |

[(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c9-8(10)6(3-11)7(8)5-1-2-12-4-5/h1-2,4,6-7,11H,3H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIDRVSGDPJJCJ-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2C(C2(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1[C@@H]2[C@H](C2(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

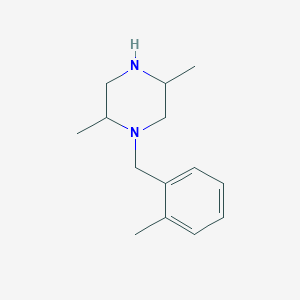

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

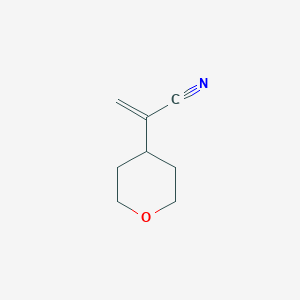

![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)

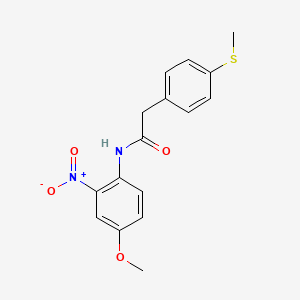

![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)

![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)